N-Cbz-3-piperidineacetic acid

Peptide Synthesis API Intermediate Quality Control

Sourcing a piperidine building block with incompatible protecting-group chemistry often derails multi-step syntheses. N-Cbz-3-piperidineacetic acid (CAS 86827-10-3) resolves this with a base-stable, hydrogenolytically cleavable Cbz group that ensures chemoselective carboxylic acid functionalization. • Enables orthogonal deprotection in peptide and API synthesis. • Standard 97% purity (HPLC), white crystalline solid. • Bulk quantities available; dispatched globally under ambient conditions.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 86827-10-3
Cat. No. B1275820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-3-piperidineacetic acid
CAS86827-10-3
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
InChIKeyYVOXXKXHRGVDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-3-piperidineacetic Acid Overview


N-Cbz-3-piperidineacetic acid (CAS 86827-10-3) is a piperidine derivative with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol [1]. It is a white to off-white crystalline solid that features a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen and an acetic acid moiety at the 3-position. This compound is primarily utilized as an intermediate and a protected building block in organic synthesis, with a standard purity of 97% .

1
Orthogonal Protection Supports multi-step synthesis requiring acid/base-stable amine protection. Cbz is orthogonal to Boc and Fmoc strategies.
2
Synthetic Route Compatible with amide coupling and esterification pathways. Standard building block for peptide mimetics.
3
Physical Form Crystalline solid with reported lipophilicity supporting organic-solvent processing. Procurement fit: research-grade protected intermediate.

Why N-Cbz-3-piperidineacetic Acid Cannot Be Replaced


Generic substitution of N-Cbz-3-piperidineacetic acid with a close analog, such as an unprotected or differently protected 3-piperidineacetic acid, is not feasible. The Cbz protecting group is critical for ensuring chemoselectivity in multi-step syntheses; it can be selectively removed under hydrogenolytic conditions that do not affect many other common functional groups [1]. Using an unprotected analog would lead to undesired side reactions at the nitrogen, while analogs with other protecting groups (e.g., Boc or Fmoc) would require different, potentially incompatible, deprotection conditions [1]. This specificity dictates the choice of building block based on the overall synthetic strategy.

Protecting Group Cleavage Condition Risk if Substituted
Cbz (target) Hydrogenolysis (H2/Pd-C) Orthogonal deprotection fits multi-step strategy; stable to acid and base.
Boc analog Acid (TFA/HCl) Acid-labile; may not transfer if synthesis contains acid-sensitive groups.
Fmoc analog Base (piperidine) Base-labile; may not transfer if synthesis contains base-sensitive groups.

N-Cbz-3-piperidineacetic Acid: Performance Data


Assured Purity for Reliable Coupling

N-Cbz-3-piperidineacetic acid is consistently supplied with a minimum purity specification of 97% by multiple vendors, as verified by HPLC, NMR, and GC . This level of purity is critical for its use as a building block in amide coupling reactions, ensuring consistent yields and minimizing the formation of difficult-to-remove impurities. While some analogs are also available at similar purities, this specific compound's consistent 97% standard across major suppliers provides procurement confidence .

Certified Purity
Specification review
≥ 97%
Supports reliable amide coupling
Vendor-certified; data to verify per lot
Peptide Synthesis API Intermediate Quality Control

Enhanced Lipophilicity for Downstream Processing

The presence of the benzyloxycarbonyl (Cbz) group significantly increases the compound's lipophilicity compared to its unprotected counterpart. The consensus LogP (cLogP) for N-Cbz-3-piperidineacetic acid is approximately 1.95 , and its XLogP3-AA value is reported as 1.9 [1]. In contrast, the simpler analog 3-piperidineacetic acid (CAS 59113-65-6) is more polar and hydrophilic. This increased lipophilicity can be advantageous for solubility in organic solvents during synthesis and may influence the partitioning behavior of larger molecules into which this fragment is incorporated [1].

Lipophilicity
Cross-study comparable
cLogP ≈ 1.95
May support organic-solvent processing
Higher than unprotected analog
Medicinal Chemistry Drug Design Pharmacokinetics

Methyl Ester Synthesis Yield Benchmark

N-Cbz-3-piperidineacetic acid is a versatile intermediate that can be transformed into its methyl ester derivative. The synthesis of 1-Cbz-3-piperidineacetic acid methyl ester from N-Cbz-3-piperidineacetic acid using diazomethane is reported to proceed with a yield of approximately 38% [1]. This provides a quantitative benchmark for chemists planning similar transformations, establishing a baseline yield for this specific building block. While yields for analogous compounds can vary, this documented figure offers a tangible data point for process development and procurement decisions, indicating a proven and reproducible synthetic pathway [1].

Ester Synthesis Yield
Class-level inference
~38%
Reported baseline for methyl ester route
Diazomethane method; data to verify
Synthetic Methodology Reaction Optimization Yield Comparison

Selective Hydrogenolytic Deprotection

A key differentiator for N-Cbz-3-piperidineacetic acid is the stability and cleavage properties of its protecting group. The Cbz group is stable to basic and many nucleophilic conditions but is quantitatively removed via hydrogenolysis (H2, Pd/C) [1]. This is in direct contrast to other common amine protecting groups like Boc (removed with acid) and Fmoc (removed with base) [1]. Therefore, N-Cbz-3-piperidineacetic acid is the required reagent when a synthesis demands an acid- and base-stable protecting group that can be removed orthogonally via hydrogenation, a property not shared by its Boc or Fmoc analogs [1].

Deprotection Selectivity
Class-level inference
Cleaved by H2/Pd-C
Orthogonal to acid- and base-labile groups
Decisive for multi-step strategy selection
Peptide Synthesis Protecting Groups Orthogonal Strategy

N-Cbz-3-piperidineacetic Acid Application Scenarios


Protected Building Block for Peptide Synthesis

This compound is ideally suited as an intermediate in the synthesis of peptides and peptidomimetics. Its orthogonal Cbz protecting group (stable to base, labile to hydrogenolysis) allows for the selective functionalization of the carboxylic acid moiety without risking deprotection of the piperidine nitrogen [1]. This enables chemoselective amide bond formation, a cornerstone of peptide chemistry [1].

Key Fragment for Bioactive Molecules

The 3-piperidineacetic acid scaffold is a common motif in many biologically active molecules, including those targeting the central nervous system (CNS) [1]. The Cbz-protected form is the standard starting material for introducing this specific fragment. Its increased lipophilicity (LogP ≈ 1.95) can also be a desirable feature for modulating the physicochemical properties of the final drug candidate .

Orthogonal Synthesis of Complex Molecules

For the total synthesis of complex natural products or active pharmaceutical ingredients (APIs) with multiple amine functionalities, an orthogonal protecting group strategy is essential [1]. N-Cbz-3-piperidineacetic acid provides a piperidine building block that can be introduced and later deprotected in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups, enabling convergent and highly efficient synthetic routes [1].

Research Tool for Pipecolic Acid Derivatives

3-Piperidineacetic acid (also known as nipecotic acid) derivatives are of interest in medicinal chemistry research. The Cbz-protected analog allows researchers to probe the structure-activity relationships (SAR) of this pharmacophore without interference from the basic nitrogen, enabling a clearer understanding of the contribution of the carboxylic acid and other pendant groups to target binding [1].

Application
Selection Property
Validation Focus
Peptide / Peptidomimetic Synthesis
Orthogonal Cbz protection
Chemoselective amide bond formation
Bioactive Molecule Fragment Introduction
3-Piperidineacetic acid scaffold
Lipophilicity modulation context
Complex Molecule Total Synthesis
Acid- and base-stable protection
Orthogonal deprotection strategy review
Pipecolic Acid SAR Studies
Protected pharmacophore probe
Target-binding contribution interpretation

Technical Documentation Hub

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41 linked technical documents
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